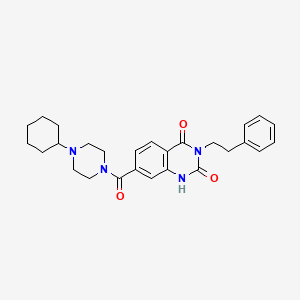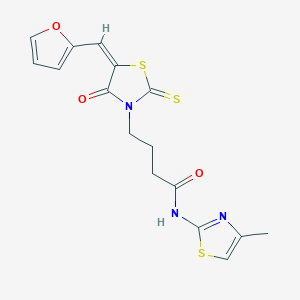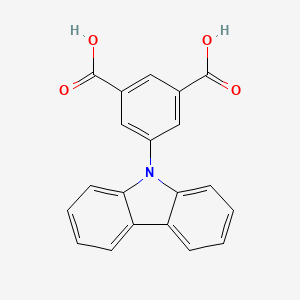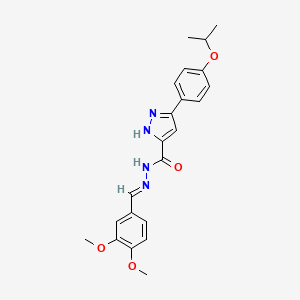
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, also known as CPQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CPQ belongs to the class of quinazoline derivatives and has been studied extensively for its pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its ability to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-kB pathway. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has also been shown to interact with various receptors such as the 5-HT1A receptor, the 5-HT2A receptor, and the alpha-1 adrenergic receptor, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects on the body. In cancer research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of various oncogenes. In cardiovascular research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation, reducing inflammation, and improving endothelial function. In neurological research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to reduce oxidative stress, inhibit the formation of amyloid beta plaques, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is also highly soluble in organic solvents, making it easy to work with in lab experiments. However, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has some limitations such as its potential toxicity and lack of selectivity for specific receptors. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can also be difficult to work with in vivo due to its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are several future directions for the study of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. One direction is to explore its potential therapeutic applications in other fields such as immunology and infectious diseases. Another direction is to develop more selective analogs of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione that target specific receptors or signaling pathways. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione in vivo. Finally, further studies on the safety and toxicity of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione are needed to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied extensively for its pharmacological properties, including its ability to inhibit the growth of tumor cells, reduce the risk of cardiovascular diseases, and treat neurological disorders. 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, including exploring its potential therapeutic applications in other fields, developing more selective analogs, and improving drug delivery systems.
Métodos De Síntesis
The synthesis of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-2,4(1H,3H)-quinazolinedione with cyclohexylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is typically around 60-70%, and the purity can be confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation and reducing inflammation. In neurological research, 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the formation of amyloid beta plaques and reducing oxidative stress.
Propiedades
IUPAC Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1,3-4,7-8,11-12,19,22H,2,5-6,9-10,13-18H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWOINWQSOTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)
![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)
![1-(4-Methoxyphenyl)-4-{4-[(3-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B2863018.png)
![2,5-dichloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2863019.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)



![6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2863024.png)



![2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863033.png)
![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)